molecular formula C25H35N3O3 B11167860 N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B11167860
M. Wt: 425.6 g/mol
InChI Key: VIDRVUZHCSEANB-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and a cycloheptyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H35N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H35N3O3/c1-18-8-10-22(11-9-18)28-17-20(16-23(28)29)25(31)27-14-12-19(13-15-27)24(30)26-21-6-4-2-3-5-7-21/h8-11,19-21H,2-7,12-17H2,1H3,(H,26,30)

InChI Key

VIDRVUZHCSEANB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCCCCC4

Origin of Product

United States

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